molecular formula C7H13ClFNO2 B13899352 Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride

Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride

Cat. No.: B13899352
M. Wt: 197.63 g/mol
InChI Key: UASGLVUKQFPIDT-RIHPBJNCSA-N
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Description

Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate pyrrolidine derivative.

    Fluorination: Introduction of the fluorine atom at the 4-position of the pyrrolidine ring.

    Esterification: Conversion of the carboxylic acid group to an ethyl ester.

    Resolution: Separation of the desired (2R,4S) enantiomer from the racemic mixture.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. This compound may inhibit or activate specific enzymes, affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride: Similar structure but with a hydroxyl group instead of a fluorine atom.

    Ethyl (2R,4S)-4-Methylpipecolate: Contains a methyl group at the 4-position instead of a fluorine atom.

Uniqueness

Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity, making it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C7H13ClFNO2

Molecular Weight

197.63 g/mol

IUPAC Name

ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H12FNO2.ClH/c1-2-11-7(10)6-3-5(8)4-9-6;/h5-6,9H,2-4H2,1H3;1H/t5-,6+;/m0./s1

InChI Key

UASGLVUKQFPIDT-RIHPBJNCSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H](CN1)F.Cl

Canonical SMILES

CCOC(=O)C1CC(CN1)F.Cl

Origin of Product

United States

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